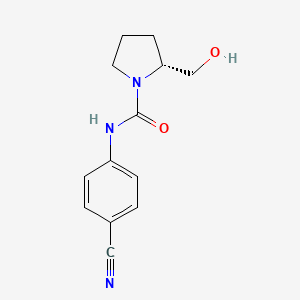
(R)-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring, a cyanophenyl group, and a hydroxymethyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyanophenyl Group: This step may involve nucleophilic substitution reactions where a cyanophenyl halide reacts with the pyrrolidine derivative.
Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group.
Substitution: The compound can undergo various substitution reactions, particularly at the pyrrolidine ring and the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted pyrrolidine and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-(4-Cyanophenyl)pyrrolidine-1-carboxamide: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine: Lacks the carboxamide group, which may influence its chemical properties.
Uniqueness
®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and chirality, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
(2R)-N-(4-cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c14-8-10-3-5-11(6-4-10)15-13(18)16-7-1-2-12(16)9-17/h3-6,12,17H,1-2,7,9H2,(H,15,18)/t12-/m1/s1 |
Clave InChI |
WMONVCJNVSLJTR-GFCCVEGCSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)C#N)CO |
SMILES canónico |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


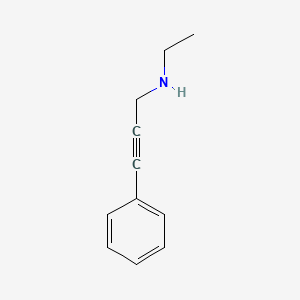
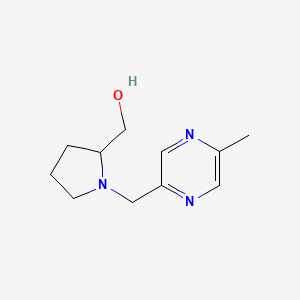


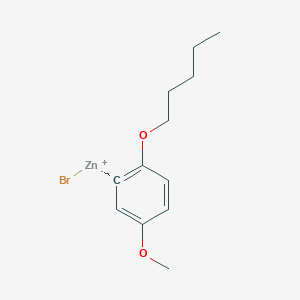
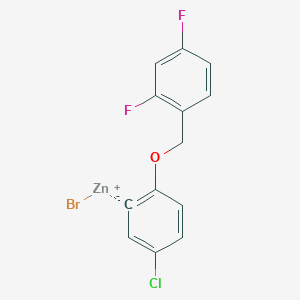

![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
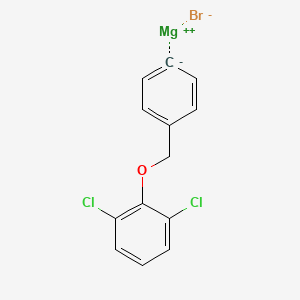
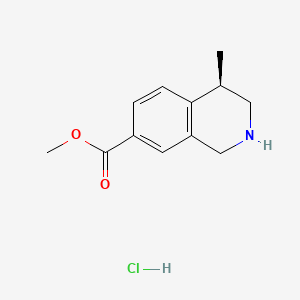
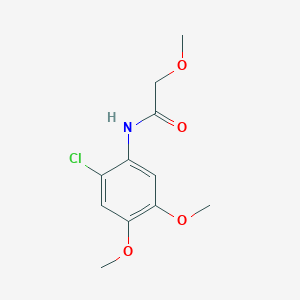
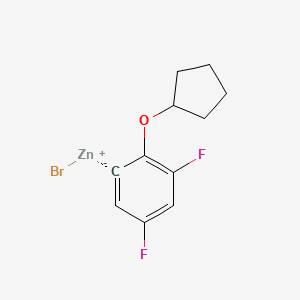
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
